molecular formula C27H29N5O2S B13843018 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13843018
M. Wt: 487.6 g/mol
InChI Key: KITVCXXEZYZYEP-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Aniline derivatives, piperidine, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its thieno[3,2-d]pyrimidine core and the presence of both anilino and piperidinyl groups contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H29N5O2S/c1-16-13-20(21(34-3)14-19(16)17-9-11-32(2)12-10-17)30-27-29-15-22-24(31-27)23(25(35-22)26(28)33)18-7-5-4-6-8-18/h4-8,13-15,17H,9-12H2,1-3H3,(H2,28,33)(H,29,30,31)

InChI Key

KITVCXXEZYZYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C)OC)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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